molecular formula C25H19N3O2 B2945291 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide CAS No. 477493-17-7

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide

Cat. No. B2945291
CAS RN: 477493-17-7
M. Wt: 393.446
InChI Key: DVWDGMDLIGVVPN-UHFFFAOYSA-N
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Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s worth noting that the specific compound you’re asking about, “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide”, doesn’t have much information available in the literature.

Scientific Research Applications

DNA Binding and Anticancer Activities

Benzimidazole-containing compounds demonstrate significant interactions with DNA and exhibit notable anticancer activities. A study by Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, showing substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines through an intercalative mode of DNA binding. These complexes also induced apoptosis pathways in cancer cells, highlighting their potential as anticancer agents (Paul et al., 2015).

Synthesis and Characterization for Anticancer Evaluation

Salahuddin et al. (2014) focused on synthesizing benzimidazole derivatives with 1,3,4-oxadiazole motifs, evaluating their anticancer properties in vitro. One compound showed significant activity against a breast cancer cell line, suggesting that these derivatives can serve as a foundation for developing novel anticancer agents (Salahuddin et al., 2014).

Photophysical Properties and Organic Electronics

Padalkar et al. (2015) explored the synthesis and photophysical properties of novel fluorescent triazole derivatives of benzimidazole. These compounds exhibit blue and green fluorescence, providing insights into their potential applications in organic electronics and fluorescence-based bioimaging (Padalkar et al., 2015).

Novel Syntheses and Chemical Transformations

Gaber et al. (2011) investigated the thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives, leading to the synthesis of benzimidazoles among other products. This study provides valuable information on the chemical behavior and transformation pathways of these compounds under heat, which could be relevant for synthesizing new benzimidazole derivatives (Gaber et al., 2011).

Antimicrobial Activity

Isik et al. (2020) synthesized benzimidazole derivatives and evaluated their antimicrobial activities against various organisms. These studies reveal the potential of benzimidazole compounds in developing new antimicrobial agents, highlighting one compound's low MIC value against Candida albicans, suggesting its potential as an alternative antimicrobial drug (Isik et al., 2020).

Sensing Applications

Hu et al. (2016) developed o-phenylenediamine derivatives with benzimidazole motifs as efficient reversible colorimetric and fluorescent chemosensors for detecting fluoride ions. These sensors operate through a mechanism involving deprotonation by fluoride ions, demonstrating the versatility of benzimidazole derivatives in sensing applications (Hu et al., 2016).

Future Directions

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing and characterizing new benzimidazole derivatives, including “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide”, and investigating their potential biological activities.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-30-23-15-17-8-3-2-7-16(17)14-20(23)25(29)26-19-10-6-9-18(13-19)24-27-21-11-4-5-12-22(21)28-24/h2-15H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWDGMDLIGVVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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